Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is a chemical compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with bromine and fluorine atoms, along with a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core is synthesized through cyclization reactions involving thiophene derivatives.
Introduction of Bromine and Fluorine Substituents: Bromination and fluorination reactions are carried out using reagents such as bromine and fluorine sources under controlled conditions.
Carbamate Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of the benzothiophene ring allows it to bind to specific active sites, modulating the activity of the target molecules. The bromine and fluorine substituents enhance its binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate can be compared with other benzothiophene derivatives, such as:
Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-YL)carbamate: Similar structure but with a cyano group instead of a hydrogen atom.
Tert-butyl N-(4-bromo-3-methyl-7-fluoro-benzothiophen-2-YL)carbamate: Contains a methyl group instead of a hydrogen atom.
Tert-butyl N-(4-bromo-7-chloro-benzothiophen-2-YL)carbamate: Chlorine substituent instead of fluorine.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C13H13BrFNO2S |
---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-7-fluoro-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-8(14)4-5-9(15)11(7)19-10/h4-6H,1-3H3,(H,16,17) |
InChI Key |
PLBVRRYBJNVQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CC(=C2S1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.